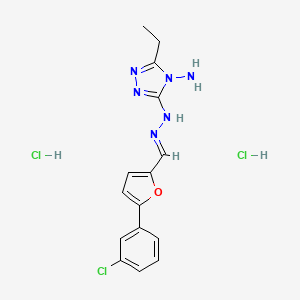
4-(2,5-dichlorobenzoyl)morpholine
描述
4-(2,5-dichlorobenzoyl)morpholine, also known as DCBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCBM is a heterocyclic compound that belongs to the class of morpholine derivatives and has a molecular formula of C11H10Cl2NO2.
作用机制
The mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its potential as a treatment for neurodegenerative diseases, 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-(2,5-dichlorobenzoyl)morpholine in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, which makes it safe to use in cell culture studies. However, one limitation of using 4-(2,5-dichlorobenzoyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.
未来方向
There are several potential future directions for research on 4-(2,5-dichlorobenzoyl)morpholine. One area of interest is the development of 4-(2,5-dichlorobenzoyl)morpholine derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential of 4-(2,5-dichlorobenzoyl)morpholine as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine and its effects on the body.
科学研究应用
4-(2,5-dichlorobenzoyl)morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that 4-(2,5-dichlorobenzoyl)morpholine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
属性
IUPAC Name |
(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWLULVLDQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)




![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)